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Compound of Interest

Tert-butyl 4-
Compound Name:
aminobutyl(methyl)carbamate

Cat. No. B111910

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-
butyl 4-aminobutyl(methyl)carbamate. Due to the limited availability of published
experimental spectra for this specific compound, this guide presents detailed data for its close
structural analog, Tert-butyl 4-aminobutylcarbamate, and offers expert analysis on the expected
spectral modifications arising from the N-methyl group. This information is intended to serve as
a valuable reference for the characterization and analysis of this compound and its derivatives
in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the structural analog, Tert-
butyl 4-aminobutylcarbamate. The predicted shifts for the target molecule, Tert-butyl 4-
aminobutyl(methyl)carbamate, are discussed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data for Tert-butyl 4-aminobutylcarbamate

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.95 brs 1H -NH-COO-
3.19-3.24 m 2H -CH2-NH-COO-
2.72-2.79 m 2H -CHz2-NH:2
2.34 brs 2H -NH:z
1.52-1.59 m 4H -CH2-CH2-CH2-CH2-
1.38 s oH -C(CHs)3

Data sourced from ChemicalBook.[1]

Predicted *H NMR Spectral Changes for Tert-butyl 4-aminobutyl(methyl)carbamate:

The most significant change in the *H NMR spectrum upon N-methylation will be the

appearance of a new singlet corresponding to the N-methyl protons (-N-CHs), expected to

appear in the range of 2.8-3.0 ppm. The signal for the carbamate proton (-NH-COO-) at 5.95

ppm will be absent. The multiplet for the adjacent methylene group (-CH2-N(CHs)-COO-) is

expected to shift slightly downfield.

13C NMR Data for Tert-butyl 4-aminobutylcarbamate

Solvent: Not specified in available data.
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Chemical Shift (8) ppm Assighment
156.1 C=0 (carbamate)
79.0 -C(CH3)3

41.8 -CHz2-NH:z

40.5 -CH2-NH-COO-
30.1 -CH2-

28.4 -C(CH3)3

27.5 -CH2-

Note: Specific peak assignments for the two central methylene groups may vary.
Predicted 3C NMR Spectral Changes for Tert-butyl 4-aminobutyl(methyl)carbamate:

A new signal for the N-methyl carbon (-N-CH?s) is anticipated to appear in the 30-40 ppm
region. The carbon of the adjacent methylene group (-CH2-N(CHs)-COO-) will also experience
a shift. The other signals are expected to remain in similar positions.

Infrared (IR) Spectroscopy

Characteristic IR Absorptions for Carbamates

Wavenumber (cm~?) Intensity Assignment

N-H Stretch (amine and

3400-3200 Strong, Broad carbamate)

2960-2850 Strong C-H Stretch (aliphatic)
1700-1680 Strong C=0 Stretch (carbamate)
1540-1510 Medium N-H Bend and C-N Stretch
1250-1230 Strong C-O Stretch

1170-1150 Strong C-N Stretch
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Predicted IR Spectral Changes for Tert-butyl 4-aminobutyl(methyl)carbamate:

The N-H stretching band associated with the carbamate group (around 3300 cm~1) will be
absent in the methylated compound. The primary amine N-H stretches will remain. The other
characteristic bands, such as the C=0 and C-O stretches, are expected to be present at similar
frequencies.

Mass Spectrometry (MS)

Fragmentation of Tert-butyl 4-aminobutylcarbamate (GC-MS)

The mass spectrum of the unmethylated analog shows fragmentation patterns typical for Boc-
protected amines. Key fragments include the loss of the tert-butyl group and cleavage of the
carbamate bond.[2][3]

Predicted Mass Spectrometry Fragmentation for Tert-butyl 4-aminobutyl(methyl)carbamate:

The molecular ion peak (M*) for Tert-butyl 4-aminobutyl(methyl)carbamate is expected at
m/z 202.30. Common fragmentation pathways would include:

Loss of a methyl group (M-15).

Loss of the tert-butyl group (M-57).

Loss of isobutylene (M-56).

Cleavage of the C-N bond to give fragments corresponding to the aminobutyl and the
carbamate moieties.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for carbamate
compounds, which can be specifically applied to Tert-butyl 4-aminobutyl(methyl)carbamate.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds). Ensure the sample is fully dissolved.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:

[¢]

Acquire a standard single-pulse H spectrum.

[¢]

Typical spectral width: -2 to 12 ppm.

[e]

Number of scans: 16-64, depending on sample concentration.

o

Use a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:

[¢]

Acquire a proton-decoupled 13C spectrum.

[e]

Typical spectral width: 0 to 200 ppm.

o

A higher number of scans will be required due to the lower natural abundance of 13C.

[¢]

Employ a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

e Sample Preparation (ATR):
o Place a small amount of the neat liquid sample directly onto the ATR crystal.
o If the sample is a solid, apply sufficient pressure to ensure good contact with the crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
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[e]

Collect a background spectrum of the clean, empty ATR crystal.

(¢]

Collect the sample spectrum.

[¢]

Typical spectral range: 4000-400 cm™1.

[¢]

Co-add 16-32 scans for a good signal-to-noise ratio.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry (LC-MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a suitable solvent such as
methanol or acetonitrile.

o The solvent should be compatible with the mobile phase.

 Instrumentation: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system,
typically with an Electrospray lonization (ESI) source.

o Chromatography:
o Use a C18 reversed-phase column.

o Atypical mobile phase would be a gradient of water and acetonitrile, both containing a
small amount of an additive like formic acid to promote ionization.

e Mass Spectrometry:
o Acquire data in positive ion mode.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

o For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation data.
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+ Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
chemical structure of the target compound.
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Caption: General workflow for spectroscopic analysis.
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Caption: Chemical structure of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Tert-butyl 4-
aminobutyl(methyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b111910#spectroscopic-data-for-tert-
butyl-4-aminobutyl-methyl-carbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0166423.htm
https://spectrabase.com/spectrum/4GdCUAMdfcm
https://pubchem.ncbi.nlm.nih.gov/compound/4351
https://pubchem.ncbi.nlm.nih.gov/compound/4351
https://www.benchchem.com/product/b111910#spectroscopic-data-for-tert-butyl-4-aminobutyl-methyl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b111910#spectroscopic-data-for-tert-butyl-4-aminobutyl-methyl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b111910#spectroscopic-data-for-tert-butyl-4-aminobutyl-methyl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b111910#spectroscopic-data-for-tert-butyl-4-aminobutyl-methyl-carbamate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b111910?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

